1,2,3-Trichloropropane
Overview
Description
1,2,3-Trichloropropane (TCP) is a synthetic chemical also known as allyl trichloride, glycerol trichlorohydrin, and trichlorohydrin . It is a colorless, heavy liquid with a sweet but strong odor . It evaporates very quickly and small amounts dissolve in water . It is mainly used to make other chemicals . Some of it is also used as an industrial solvent, paint and varnish remover, and cleaning and degreasing agent .
Synthesis Analysis
This compound is produced by the addition of chlorine to allyl chloride . TCP may also be produced as a by-product in significant quantities as an unwanted by-product of the production of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Molecular Structure Analysis
The molecular formula of this compound is C3H5Cl3 . The structure of the molecule can be represented as CH2ClCHClCH2Cl .
Chemical Reactions Analysis
The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .
Physical and Chemical Properties Analysis
This compound is a colorless liquid with a strong acid odor . It is denser than water and slightly soluble in water .
Scientific Research Applications
Bioremediation and Environmental Impact
Bioremediation using Genetically Engineered Microbes : Research highlights the potential of genetically engineered microorganisms for the bioremediation of 1,2,3-Trichloropropane (TCP). Although successful applications have been achieved for other compounds, TCP still awaits practical application of these advanced bioremediation techniques (Janssen & Stucki, 2020).
Degradation Mechanisms and Remediation Technology : Various studies have focused on the degradation mechanisms of TCP and its remediation in contaminated sites. These include both aerobic and anaerobic biodegradation processes, emphasizing the need for in-depth research into microbial degradation pathways (Zhang et al., 2021).
Chemical and Physical Properties : Studies on the polymorphism of TCP explore its physical and chemical properties under different conditions, providing insights into its behavior in various environmental contexts (Veglio et al., 2004).
Groundwater Contamination Factors : Research in California has identified factors affecting TCP contamination in groundwater, including its relation to agricultural practices and hydrogeologic factors. This research is crucial for understanding the spread and persistence of TCP in the environment (Burow et al., 2019).
Industrial and Chemical Applications
Industrial Chemical Waste Management : TCP, as a by-product in the production of epichlorohydrin, presents challenges for waste management. Studies have focused on finding efficient technologies for dealing with this waste, including novel biotechnological approaches (Samin & Janssen, 2012).
Chemical Transformation Processes : Research into the ammonolysis of waste TCP with liquid ammonia provides insights into selective transformations, potentially leading to more efficient and environmentally friendly industrial processes (Milchert, 2000).
Enzymatic Activity and Bioengineering : The weak activity of certain enzymes like haloalkane dehalogenase LinB with TCP and the development of new biocatalysts through protein engineering are key areas of research. These studies are crucial for understanding and enhancing biodegradation pathways (Monincová et al., 2007).
Mechanism of Action
- TCP can adopt two major orientations within DhaA, leading to preferential formation of the ®-enantiomer of 2,3-dichloropropane-1-ol due to differences in binding patterns .
- TCP degradation involves reductive dechlorination. The thermodynamically favored pathway includes β-elimination of TCP to allyl chloride, followed by hydrogenolysis to propene .
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Future Directions
Among the many halocarbons of environmental concern, 1,2,3-trichloropropane (TCP) is an extreme case because of its very high toxicity and persistence . Recently intensified monitoring for TCP in California has identified low but concerning concentrations in groundwater used for drinking water supplies in agricultural regions where soil fumigants containing TCP were widely used . The current method for treating TCP contaminated water supplies is adsorption on carbon-based filters, but a treatment process that degrades TCP would be more desirable .
Biochemical Analysis
Biochemical Properties
TCP is a xenobiotic chlorinated compound of high chemical stability . Bio-transformations that have been observed include reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis . No natural organisms are known that can use TCP as a carbon source for growth under aerobic conditions, but anaerobically TCP may serve as an electron acceptor .
Cellular Effects
Humans can be exposed to TCP by inhaling its fumes or through skin contact and ingestion . Short term exposure to TCP can cause throat and eye irritation and can affect muscle coordination and concentration . Long term exposure can affect body weight and kidney function .
Molecular Mechanism
The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . TCP caused gene mutations in bacteria, yeast, and mammalian cells and sister chromatid exchange, chromosomal aberrations, micronucleus formation, and morphological transformation in mammalian cells in vitro .
Temporal Effects in Laboratory Settings
TCP is both persistent and recalcitrant compared with other CVOCs, which presents significant remedial challenges . In soil, the half-life of TCP from abiotic loss (mostly evaporation) was shown to be 2.2–3.5 days .
Dosage Effects in Animal Models
Animals that ingested large amounts of TCP had damage to liver, kidneys, nose, and lungs . Exposure to TCP can also result in blood changes . A study in rats orally exposed to TCP found a decrease in fertility and a decrease in the number of offspring .
Metabolic Pathways
Although TCP is a xenobiotic chlorinated compound of high chemical stability, a number of abiotic and biotic conversions have been demonstrated, including abiotic oxidative conversion in the presence of a strong oxidant and reductive conversion by zero-valent zinc .
Transport and Distribution
Due to its moderate volatility, TCP escapes aqueous solution relatively quickly with a 56-minute water-stripping half-life . The substance evaporates rapidly from surface water and surface soil where it concentrates in the atmosphere . High atmospheric concentrations of TCP can result in a variety of possible health effects .
Properties
IUPAC Name |
1,2,3-trichloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXQEHVMCRXUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3, Array | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021390 | |
Record name | 1,2,3-Trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichloropropane is a colorless liquid with a strong acid odor. Denser than water and slightly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propane, 1,2,3-trichloro- | |
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Record name | 1,2,3-Trichloropropane | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
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Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
313 °F at 760 mmHg (NTP, 1992), 158 °C, 156 °C, 314 °F | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://www.osha.gov/chemicaldata/765 | |
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Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
180 °F (NTP, 1992), 180 °F, 74 °C (165 °F) - closed cup, 180 °F (82.2 °C) (Open Cup), 160-164 °F (Closed cup), 180 °F (open cup), 71 °C (closed cup), 73 °C c.c., 160 °F | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-Trichloropropane | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), In water, 1750 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; very soluble in chloroform, Dissolves oils, fats, waxes, chlorinated rubber, and numerous resins., Solubility in water, g/100ml: 0.18 (very poor), 0.1% | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
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Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3889 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3889 g/cu cm at 20 °C, Relative density (water = 1): 1.39, 1.39 | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.1, 5.08 | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2 mmHg at 68 °F ; 4 mmHg at 86 °F (NTP, 1992), 3.69 [mmHg], 3.69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.29, 3 mmHg | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-Trichloropropane | |
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URL | https://haz-map.com/Agents/441 | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://www.osha.gov/chemicaldata/765 | |
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Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
A further publication, in abstract form only without detailed documentation of test conditions and results, presented a new hypothesis for the formation of forestomach tumors. According to these investigations, analysis of ras mutations in forestomach tumors of mice from the NTP (1993) study showed that the observed mutations are not consistent with the miscoding properties of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione that had formerly been identified in various tissues by the same working group. Preliminary studies suggested that 1,2,3-trichloropropane administration produced increases in the etheno DNA adducts 1,N(6)-ethenodeoxyadenosine and 3,N(4)-ethenodeoxycytidine, which are thought to arise endogenously from lipid oxidation. The resulting alternative hypothesis for the formation of forestomach tumors is an indirect mutagenic effect of 1,2,3-trichloropropane by GSH depletion as a consequence of the bolus application by gavage, which may induce lipid oxidation. Consequently, GSH plays a crucial role in adduct formation, being involved both in the formation of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione and in the initiation of lipid oxidation. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
96-18-4 | |
Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-Trichloropropane | |
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Record name | 1,2,3-Trichloropropane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorohydrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propane, 1,2,3-trichloro- | |
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Record name | 1,2,3-Trichloropropane | |
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Record name | 1,2,3-trichloropropane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.261 | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MJ7QCK0Z0 | |
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Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propane, 1,2,3-trichloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ8D8678.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
5.5 °F (NTP, 1992), -13.9 °C, -14 °C, 6 °F | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2,3-TRICHLOROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/765 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2,3-Trichloropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.